(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Overview
Description
(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic compound characterized by a diverse arrangement of functional groups Its structure comprises a benzoyl piperazine moiety linked to a tetrahydropyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step reactions starting from readily available precursors. A common approach is:
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid by reacting pyrazole with 3-bromobenzoic acid under basic conditions.
Step 2: Formation of the benzoyl chloride intermediate by treating 3-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride.
Step 3: Coupling of the benzoyl chloride with piperazine to form the benzoyl-piperazine intermediate.
Step 4: Cyclization involving tetrahydropyrazolopyridine under acidic conditions to form the final compound.
Industrial Production Methods: On an industrial scale, the production methods involve optimization of reaction conditions to ensure high yields and purity. This typically includes:
Automated synthesis reactors: to maintain precise control over temperature and reaction times.
Purification techniques: such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions may target the benzoyl group or the nitrogen atoms in the piperazine ring.
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Oxidized derivatives: resulting from reactions at the pyrazole ring.
Reduced products: involving the reduction of the benzoyl group or nitrogen atoms.
Substituted compounds: with various substituents introduced at the aromatic ring.
Scientific Research Applications
Chemistry:
Synthetic intermediates: used in the synthesis of complex organic molecules.
Catalysis: serving as a ligand in metal-catalyzed reactions.
Drug development: potential therapeutic applications due to its structural features that may interact with biological targets.
Biochemical assays: used as a probe in studying enzyme functions or receptor binding.
Material science: applications in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism of action involves binding to these targets, leading to modulation of their activity. Specific pathways may include:
Inhibition of enzyme activity: by binding to the active site or allosteric sites.
Receptor modulation: acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Unique Features:
Structural diversity: combining benzoyl piperazine and tetrahydropyrazolopyridine moieties.
Versatility: in undergoing various chemical reactions.
(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazine: which lacks the tetrahydropyrazolopyridine core.
Tetrahydropyrazolopyridine derivatives: which do not have the benzoyl piperazine group.
This distinct combination of functional groups and reactivity sets (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone apart, offering unique opportunities in scientific research and industrial applications.
Biological Activity
The compound (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 333.41 g/mol
- CAS Number : Not available
The compound features a piperazine ring connected to a pyrazole-benzoyl moiety and a tetrahydropyrazolo-pyridine segment. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Research indicates that compounds with similar structures can inhibit critical signaling pathways involved in cancer progression:
- mTOR Pathway Inhibition : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy and decreased cell proliferation in pancreatic cancer cells .
- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.
Research Findings
A study involving bis-pyrazole derivatives reported significant antimicrobial effects against several strains, suggesting that the structural features of pyrazoles are conducive to antimicrobial activity . The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is hypothesized as a mechanism for its antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : Variations in substituents on the pyrazole ring significantly affect potency. For instance, electron-donating groups enhance activity against certain cancer types.
- Linker Length and Composition : The piperazine linker's length and composition can influence the compound's ability to penetrate cellular membranes and interact with target proteins.
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Anticancer Study : A derivative similar to this compound was tested on MIA PaCa-2 cells, showing submicromolar antiproliferative activity and induction of autophagy .
- Antimicrobial Evaluation : Research on bis-pyrazole derivatives indicated effective inhibition of pathogenic fungi and bacteria, supporting the potential for developing new antimicrobial agents .
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c29-21(17-5-3-7-18(15-17)27-10-4-8-23-27)25-11-13-26(14-12-25)22(30)20-16-19-6-1-2-9-28(19)24-20/h3-5,7-8,10,15-16H,1-2,6,9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNXTXDEHCMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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